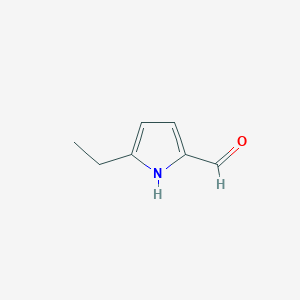

5-ethyl-1H-pyrrole-2-carbaldehyde

Description

Significance of the Pyrrole (B145914) Heterocycle in Organic Chemistry and Related Disciplines

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic chemistry. numberanalytics.comnumberanalytics.combritannica.com Its structure, first elucidated in the 19th century, is integral to a vast array of natural products essential to life, including heme, chlorophyll, and the bile pigments. numberanalytics.combritannica.com The aromaticity of the pyrrole nucleus, arising from the delocalization of six π-electrons over the five-membered ring, confers it with unique stability and reactivity. numberanalytics.comlibretexts.org This inherent electronic nature makes pyrrole and its derivatives versatile building blocks in synthetic organic chemistry. numberanalytics.com

The significance of the pyrrole heterocycle extends into medicinal chemistry and materials science. Pyrrole-containing compounds exhibit a wide spectrum of biological activities, finding application as pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net Notable examples include the cholesterol-lowering drug atorvastatin (B1662188) and the non-steroidal anti-inflammatory drug (NSAID) tolmetin. numberanalytics.com In the realm of materials science, pyrrole derivatives are utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com

Overview of Research Trajectories for Pyrrole-2-Carbaldehyde Derivatives

Pyrrole-2-carbaldehyde, a derivative featuring a formyl group at the C2 position of the pyrrole ring, serves as a crucial intermediate in the synthesis of more complex molecules. pharmaguideline.comscbt.com Research into pyrrole-2-carbaldehyde derivatives is multifaceted, with significant efforts directed towards their synthesis and exploration of their physiological activities. nih.govnih.gov

These derivatives have been isolated from a diverse range of natural sources, including fungi, plants, and microorganisms. nih.govnih.govmdpi.com For instance, they are found in edible mushrooms, raw cane sugar, and certain marine sponges. nih.govmdpi.com The synthesis of pyrrole-2-carbaldehydes can be achieved through various methods, including the Vilsmeier-Haack reaction, which involves the formylation of pyrrole using phosphorus oxychloride and dimethylformamide. pharmaguideline.comorgsyn.org More recent synthetic strategies focus on developing efficient and environmentally benign methodologies, such as oxidative annulation processes. nih.gov

The applications of pyrrole-2-carbaldehyde derivatives are expanding. They are key precursors in the synthesis of porphyrins and have been investigated for their potential in creating novel pharmaceuticals and advanced materials. researchgate.netscbt.comchemimpex.com For example, they are used to create fluorescent dyes and have been explored for their role in developing new agrochemicals. chemimpex.commdpi.com

Specific Academic Context and Research Landscape of 5-Ethyl-1H-Pyrrole-2-Carbaldehyde

Within the broader class of pyrrole-2-carbaldehyde derivatives, this compound is a specific compound of interest in the research community. While much of the literature focuses on the general class, this particular derivative is noted as a unique chemical available for early discovery research. sigmaaldrich.com Its synthesis and reactivity are subjects of academic investigation, often as part of larger studies on substituted pyrrole-2-carboxaldehydes.

Research into the synthesis of 5-substituted pyrrole-2-carboxaldehydes has explored methods like the generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. cdnsciencepub.com This approach allows for the introduction of various substituents at the 5-position of the pyrrole ring, including an ethyl group. The availability of this compound from chemical suppliers facilitates its use as a building block in the synthesis of more complex molecules for research purposes. sigmaaldrich.combldpharm.com

The table below provides a summary of key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₇H₉NO nih.govuni.lu |

| CAS Number | 52115-68-1 nih.gov |

| Molecular Weight | 123.15 g/mol sigmaaldrich.comnih.gov |

| InChIKey | DGWZGZSZVXVVPK-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CCC1=CC=C(N1)C=O nih.gov |

Further research into this compound is likely to focus on its incorporation into novel molecular frameworks to explore potential applications in medicinal chemistry and materials science, building upon the established importance of the pyrrole-2-carbaldehyde scaffold.

Structure

3D Structure

Propriétés

IUPAC Name |

5-ethyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-3-4-7(5-9)8-6/h3-5,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWZGZSZVXVVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Design

De Novo Pyrrole (B145914) Ring Construction Strategies for Substituted Pyrrole-2-Carbaldehydes

The creation of the pyrrole ring with the desired substitution pattern from acyclic precursors is a powerful approach. These de novo syntheses offer flexibility in introducing a variety of substituents onto the heterocyclic core.

Condensation Reactions for Pyrrole Ring Formation

Condensation reactions are a cornerstone of pyrrole synthesis, often involving the reaction of an amine with a dicarbonyl compound or its equivalent. The Clauson-Kaas reaction, a well-established method, involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) to yield N-substituted pyrroles. nih.gov This approach has been refined over the years with the use of various catalysts, including acid catalysts and transition metals, under both conventional heating and microwave irradiation to improve efficiency and environmental friendliness. nih.gov For instance, the use of K-10 montmorillonite, a solid acid catalyst, under microwave conditions has been shown to be effective for the synthesis of N-substituted pyrroles. nih.gov

Another classical approach is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. While not directly producing a carbaldehyde, this method is fundamental to forming the pyrrole ring, which can then be formylated in a subsequent step.

More contemporary condensation strategies focus on creating polysubstituted pyrroles. For example, the chemical condensation of glucose and alkylamines under acidic conditions can produce N-substituted-5-methoxymethyl-2-formyl-pyrroles, albeit in low yields. mdpi.comnih.gov This reaction highlights the potential for forming pyrrole-2-carbaldehydes from readily available starting materials. mdpi.com

Oxidative Annulation Approaches

Oxidative annulation has emerged as a powerful and atom-economical method for constructing substituted pyrroles. These reactions often proceed via C-H bond activation and the formation of new carbon-carbon and carbon-nitrogen bonds in a single step.

One notable example is the ruthenium-catalyzed oxidative annulation of enamides with alkynes. acs.orgnih.gov This method allows for the regioselective synthesis of N-acetyl substituted or N-unsubstituted pyrroles by slightly altering the reaction conditions. acs.orgnih.gov The proposed mechanism involves the formation of a ruthenacycle intermediate, followed by alkyne insertion and reductive elimination. acs.org

Another innovative approach is the iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.orgacs.org This method provides a direct route to pyrrole-2-carbaldehyde derivatives, with the aldehyde oxygen atom originating from molecular oxygen. organic-chemistry.orgacs.org This process is advantageous as it avoids the use of harsh or stoichiometric oxidants. organic-chemistry.org

Furthermore, electrochemical oxidative annulation of amines with aldehydes or ketones presents a green and practical protocol for synthesizing polysubstituted pyrroles. rsc.org This method operates under external oxidant-free conditions in an undivided cell, offering a sustainable alternative to traditional methods. rsc.org

Functional Group Interconversions and Derivatization of 5-Ethyl-1H-Pyrrole-2-Carbaldehyde

Once the pyrrole ring is formed, or if starting with a pre-existing pyrrole, various functional group interconversions can be employed to arrive at the target molecule, this compound.

Introduction of the Formyl Group (e.g., Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. chemistrysteps.comchemtube3d.comijpcbs.com The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comorgsyn.org This electrophilic reagent attacks the electron-rich pyrrole ring, usually at the C2 position, to introduce a formyl group. chemistrysteps.comresearchgate.net

The formylation of 2-ethylpyrrole (B73703) would be a direct route to this compound. The reaction proceeds through the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde. chemistrysteps.comchemtube3d.com The Vilsmeier-Haack reaction is generally mild and tolerates a variety of functional groups. ijpcbs.com It has been successfully applied to the synthesis of various pyrrole-2-carboxaldehydes. orgsyn.orgresearchgate.net

| Reagent | Role | Reference |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Activates the formamide | chemistrysteps.comorgsyn.org |

| N,N-Dimethylformamide (DMF) | Source of the formyl group | chemistrysteps.comorgsyn.org |

| Pyrrole Substrate | Nucleophile | chemistrysteps.com |

Alkylation at the Pyrrole Nitrogen (N-1) Position

Alkylation of the pyrrole nitrogen can be a key step, particularly if a de novo synthesis yields an N-unsubstituted pyrrole. Standard alkylation procedures can be employed, often involving the deprotonation of the pyrrole nitrogen with a suitable base, followed by reaction with an alkyl halide.

For instance, the synthesis of N-ethyl-pyrrole-2-carboxaldehyde would involve the ethylation of pyrrole-2-carboxaldehyde. nist.gov This transformation is crucial for accessing specific N-substituted pyrrole derivatives.

Substitution Reactions on the Pyrrole Ring

Substitution reactions on the pyrrole ring itself are critical for introducing the ethyl group at the C5 position. While direct Friedel-Crafts alkylation of pyrroles can be challenging due to the high reactivity of the ring and potential for polymerization, alternative strategies exist.

One approach involves the use of a formal 5-lithiopyrrole-2-carboxaldehyde equivalent. This can be generated through a bromine-lithium exchange on a protected 2-bromo-pyrrole-2-carboxaldehyde derivative. cdnsciencepub.com The resulting lithiated species can then react with an electrophile, such as an ethyl halide, to introduce the ethyl group at the C5 position. cdnsciencepub.com

Palladium-catalyzed C-H activation has also emerged as a sophisticated method for the direct alkylation of pyrrole derivatives. jiaolei.group While the provided example focuses on the alkylation of electron-deficient pyrroles, the principles of transition-metal-catalyzed C-H functionalization offer a promising avenue for the selective introduction of alkyl groups onto the pyrrole ring. jiaolei.group

| Strategy | Description | Key Reactions | Reference |

|---|---|---|---|

| De Novo Synthesis | Construction of the pyrrole ring from acyclic precursors. | Condensation (Clauson-Kaas), Oxidative Annulation | nih.govorganic-chemistry.org |

| Functional Group Interconversion | Modification of a pre-existing pyrrole core. | Vilsmeier-Haack Formylation, N-Alkylation, C-Alkylation | chemistrysteps.comcdnsciencepub.com |

Sustainable and Green Chemistry Approaches in Pyrrole-2-Carbaldehyde Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. For the pyrrole-2-carbaldehyde framework, this includes the use of biocatalysts and renewable feedstocks.

Enzymatic and Biocatalytic Routes

The application of enzymes in organic synthesis offers a powerful strategy for green chemistry, enabling reactions under mild conditions with high specificity. A notable development is the biocatalytic synthesis of pyrrole-2-carbaldehyde from pyrrole via enzymatic CO2 fixation. mdpi.commdpi.com This process utilizes a one-pot, linked enzyme system that circumvents the need for harsh reagents and elevated temperatures. mdpi.comresearchgate.net

The system couples a UbiD-type decarboxylase with a carboxylic acid reductase (CAR). mdpi.com Specifically, research has demonstrated the use of HudA/PA0254 from Pseudomonas aeruginosa in combination with a CAR from Segniliparus rotundus. mdpi.comresearchgate.net The reaction proceeds in two main steps within the single pot:

Carboxylation: The UbiD enzyme (PA0254) catalyzes the carboxylation of pyrrole to form pyrrole-2-carboxylic acid, fixing carbon dioxide in the process. mdpi.comnih.gov

Reduction: The CAR enzyme then reduces the newly formed carboxylic acid group to an aldehyde, yielding the final pyrrole-2-carbaldehyde product. mdpi.com

Initial feasibility studies using purified PA0254 and CAR from Segniliparus rotundus (CARse) achieved an approximate 9% conversion of a 10 mM pyrrole substrate to pyrrole-2-carbaldehyde. mdpi.com While the yield is modest, the significance of this approach lies in its ability to utilize CO2 at near-ambient conditions, representing a promising avenue for sustainable chemical production. mdpi.commdpi.com Optimization efforts, such as adjusting the concentration of the whole-cell biocatalyst, have been explored, though in some cases, increased catalyst concentration led to a reduction in aldehyde yield. mdpi.com

| Feature | Description | Source(s) |

| Reaction Type | One-pot enzymatic carboxylation and reduction | mdpi.com, researchgate.net |

| Substrate | Pyrrole | mdpi.com |

| Enzyme System | UbiD-type decarboxylase (P. aeruginosa PA0254) and Carboxylic Acid Reductase (CAR) (S. rotundus CARse) | mdpi.com, researchgate.net, nih.gov |

| Key Process | CO2 fixation at near-ambient conditions | mdpi.com, mdpi.com |

| Product | Pyrrole-2-carbaldehyde | mdpi.com |

| Reported Conversion | ~9% from 10 mM pyrrole substrate in initial trials | mdpi.com |

Maillard Reaction Variants for Pyrrole-2-Carbaldehyde Skeletons

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a well-known process in food chemistry that produces a wide array of flavor and color compounds, including those with a pyrrole-2-carbaldehyde skeleton. nih.gov Harnessing this reaction provides a bio-inspired, sustainable route to these valuable chemical frameworks using renewable resources like carbohydrates. nih.gov

A practical synthetic method has been developed that mimics the Maillard reaction under controlled conditions. This approach involves the one-pot reaction of carbohydrates with primary amines or amino esters in heated dimethyl sulfoxide (B87167) (DMSO), using oxalic acid as a catalyst. nih.gov This mild Maillard variant expeditiously produces N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, often referred to as pyrralines. nih.gov These highly functionalized pyrroles serve as versatile intermediates for a range of potential products, from food flavors to pharmaceutical building blocks. nih.gov

The significance of this methodology lies in its direct conversion of sustainable platform chemicals (carbohydrates) into the core pyrrole-2-carbaldehyde structure, bypassing traditional, often less environmentally friendly, synthetic routes. nih.gov

| Feature | Description | Source(s) |

| Reaction Type | Mild Maillard reaction variant | nih.gov |

| Reactants | Carbohydrates, primary amines/amino esters | nih.gov |

| Solvent/Catalyst | Dimethyl sulfoxide (DMSO) / Oxalic acid | nih.gov |

| Conditions | 90 °C | nih.gov |

| General Product | N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (Pyrralines) | nih.gov |

| Significance | Utilizes renewable feedstocks (carbohydrates) to produce the pyrrole-2-carbaldehyde skeleton | nih.gov |

Regioselective and Stereoselective Synthesis of Pyrrole-2-Carbaldehyde Derivatives

Achieving precise control over the placement and three-dimensional orientation of functional groups is a central goal in modern organic synthesis. For pyrrole-2-carbaldehydes, this translates to methods that can selectively introduce substituents at specific positions on the pyrrole ring (regioselectivity) and create chiral centers with a defined configuration (stereoselectivity).

Regioselective Synthesis allows for the creation of specific isomers, which is crucial as the position of a substituent, such as the ethyl group in this compound, dictates the molecule's properties. Several powerful methods have been established:

Synthesis via Lithiated Intermediates: A robust strategy for introducing substituents specifically at the C-5 position involves the generation of a formal 5-lithiopyrrole-2-carboxaldehyde equivalent. cdnsciencepub.com This is achieved through a bromine-lithium exchange reaction on a stable precursor, 2-bromo-6-(diisopropylamino)-1-azafulvene, at low temperatures. The sterically demanding diisopropylamino group inhibits nucleophilic attack at the C-6 position, allowing the highly regioselective formation of the lithiated species at C-5. cdnsciencepub.com This intermediate can then react with a variety of electrophiles to yield regiochemically pure 5-substituted pyrrole-2-carboxaldehydes upon hydrolysis. cdnsciencepub.com

Oxidative Annulation: An efficient de novo synthesis of polysubstituted pyrrole-2-carbaldehyde skeletons can be achieved through an iodine/copper-mediated oxidative annulation process. organic-chemistry.org, acs.org This method brings together aryl methyl ketones, arylamines, and acetoacetate esters to construct the pyrrole ring, with the aldehyde's oxygen atom originating from molecular oxygen. organic-chemistry.org This approach avoids stoichiometric hazardous oxidants, making it a greener alternative for producing highly substituted pyrroles. organic-chemistry.org

Barton-Zard Pyrrole Synthesis: For the regiocontrolled synthesis of 3,4-disubstituted pyrrole-2-carboxaldehydes, the Barton-Zard reaction is a key method. nih.gov This involves the reaction of an isocyanoacetamide with a nitroalkene, followed by the reduction of an intermediate Weinreb amide to furnish the desired aldehyde. nih.gov

Stereoselective Synthesis focuses on controlling the formation of chiral centers. While not a direct synthesis of this compound itself, the use of pyrrole-2-carbaldehyde derivatives in stereoselective reactions highlights the advanced capabilities in this area.

Organocatalytic Cycloaddition: A highly enantioselective [6 + 2]-cycloaddition has been developed using derivatives of pyrrole-2-carbaldehyde. acs.org, nih.gov In this process, 1H-pyrrole-2-carbinols (the alcohol analogs of the aldehydes) are treated with a chiral BINOL-derived phosphoric acid catalyst. acs.org This generates a reactive, chiral 2-methide-2H-pyrrole intermediate that undergoes a cycloaddition reaction with aldehydes. nih.gov The result is the formation of densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with three contiguous stereocenters, achieved with good yields and high diastereo- and enantioselectivity. nih.gov

| Method | Focus | Key Features | Product Type | Source(s) |

| Lithiated Intermediates | Regioselective | Bromine-lithium exchange on a 2-bromo-6-(diisopropylamino)-1-azafulvene precursor. | 5-substituted pyrrole-2-carboxaldehydes | cdnsciencepub.com |

| Oxidative Annulation | Regioselective | Iodine/copper-mediated reaction of aryl methyl ketones, arylamines, and acetoacetate esters using O2 as the oxidant. | Polysubstituted pyrrole-2-carbaldehydes | organic-chemistry.org, acs.org |

| Barton-Zard Synthesis | Regioselective | Reaction of N-methoxy-N-methyl-2-isocyanoacetamide with α-nitroalkenes. | 3,4-disubstituted pyrrole-2-carboxaldehydes | nih.gov |

| Organocatalytic Cycloaddition | Stereoselective | Chiral BINOL-phosphoric acid catalyzed reaction of 1H-pyrrole-2-carbinols with aldehydes. | Chiral 2,3-dihydro-1H-pyrrolizin-3-ols | acs.org, nih.gov |

Elucidation of Reactivity Profiles and Reaction Mechanisms

Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Ring System

The pyrrole ring is an aromatic system with a high degree of π-electron density, making it susceptible to attack by electrophiles. However, the presence of the electron-withdrawing aldehyde group at the 2-position deactivates the ring towards electrophilic substitution.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. masterorganicchemistry.com In this two-step mechanism, the aromatic ring first attacks an electrophile, leading to a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For pyrrole systems, the electron-rich nature of the ring makes it highly reactive towards electrophiles. However, the formyl group in pyrrole-2-carbaldehydes is deactivating, making these substitutions more challenging than in unsubstituted pyrrole.

Key electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) onto the aromatic ring. masterorganicchemistry.com

Nitration: Substitution with a nitro group (NO2). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO3H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively. masterorganicchemistry.com

In the case of 5-ethyl-1H-pyrrole-2-carbaldehyde, the directing effects of the existing substituents must be considered. The ethyl group is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. Given the positions on the pyrrole ring, electrophilic attack would be expected to occur at the C4 position, influenced by the activating ethyl group and avoiding the deactivating effect of the aldehyde at the adjacent C3 position.

| Reaction | Typical Reagents | Expected Major Product |

|---|---|---|

| Bromination | Br2 in a suitable solvent | 4-Bromo-5-ethyl-1H-pyrrole-2-carbaldehyde |

| Nitration | HNO3/H2SO4 | 5-Ethyl-4-nitro-1H-pyrrole-2-carbaldehyde |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl3) | 4-Acyl-5-ethyl-1H-pyrrole-2-carbaldehyde |

While the pyrrole ring itself is electron-rich and generally resistant to nucleophilic attack, the presence of the aldehyde group can influence its reactivity. In certain contexts, particularly after modification of the aldehyde, the pyrrole ring can be involved in nucleophilic reactions. For instance, the formation of azafulvene derivatives from pyrrole-2-carboxaldehydes renders the exocyclic carbon (C6) susceptible to nucleophilic addition. cdnsciencepub.com Subsequent reactions can lead to a variety of substituted pyrroles. cdnsciencepub.com

Research has shown that the generation of lithiated azafulvene derivatives allows for reaction with electrophiles, which upon hydrolysis, yield 5-substituted pyrrole-2-carboxaldehydes. cdnsciencepub.com This demonstrates a method to achieve substitution at the 5-position via a nucleophilic intermediate, although the initial step involves electrophilic attack on a modified substrate.

Aldehyde Functional Group Transformations

The aldehyde group of this compound is a versatile functional handle for a variety of chemical transformations.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-ethyl-1H-pyrrole-2-carboxylic acid. A study on the kinetics and mechanism of the base-catalyzed oxidation of pyrrole-2-carboxaldehyde using hexacyanoferrate(III) found that the reaction is first order with respect to the aldehyde, alkali, and the oxidizing agent. ijera.com This suggests an outer-sphere mechanism where the anion of the hydrated aldehyde is oxidized. ijera.com Other common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4) and Tollens' reagent.

| Oxidizing Agent | Reaction Conditions | Product |

|---|---|---|

| Hexacyanoferrate(III) | Alkaline medium | 5-Ethyl-1H-pyrrole-2-carboxylic acid |

| Potassium Permanganate (KMnO4) | Basic, then acidic workup | 5-Ethyl-1H-pyrrole-2-carboxylic acid |

| Tollens' Reagent ([Ag(NH3)2]+) | Aqueous ammonia | 5-Ethyl-1H-pyrrole-2-carboxylate and elemental silver |

The aldehyde can be reduced to the corresponding primary alcohol, (5-ethyl-1H-pyrrol-2-yl)methanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Carboxylic acid reductases are also capable of reducing pyrrole-2-carboxylic acids to their corresponding aldehydes, demonstrating the reversibility of this oxidation-reduction process in a biological context. mdpi.com

| Reducing Agent | Typical Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol or Ethanol | (5-Ethyl-1H-pyrrol-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | (5-Ethyl-1H-pyrrol-2-yl)methanol |

The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. These reactions are typically acid- or base-catalyzed, or can be driven by heat. scirp.org The acidic nature of pyrrole-2-carboxaldehyde itself can sometimes negate the need for additional acid catalysis. scirp.org The formation of Schiff bases from pyrrole-2-carbaldehyde and various amines has been widely reported. researchgate.netjetir.orgekb.eg These reactions involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine.

This reactivity is central to the synthesis of various Schiff base ligands and their metal complexes, which have applications in diverse fields. jetir.org For example, the condensation of pyrrole-2-carboxaldehyde with 2,3-diaminonaphthalene (B165487) has been used to synthesize a Schiff-base macromolecule. scirp.org

The reactivity of this compound is characterized by the interplay between the nucleophilic pyrrole ring and the electrophilic aldehyde function. This dual reactivity allows it to be a versatile precursor in the synthesis of complex nitrogen-containing molecules.

Cyclization and Annulation Reactions Involving Pyrrole-2-Carbaldehydes

Pyrrole-2-carbaldehydes are valuable building blocks for constructing fused heterocyclic scaffolds through various cyclization and annulation strategies. These reactions leverage the inherent electronic properties of the pyrrole moiety to create intricate molecular architectures.

While specific examples detailing the intramolecular cyclization of this compound are not extensively documented, the general reactivity of pyrrole-2-carbaldehyde derivatives provides a framework for understanding their potential in forming fused systems. For instance, the condensation of pyrrole-2-carbaldehyde with a Stobbe reaction partner yields an intermediate that, upon treatment with acetic anhydride (B1165640) and a base like triethylamine, can undergo intramolecular cyclization to afford indolizine (B1195054) structures. nih.gov The presence of a base is crucial in promoting the formation of the indolizine over competing indole (B1671886) synthesis pathways. nih.gov

Furthermore, related pyrrole building blocks, such as alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates, are known to be excellent substrates for annulation reactions that lead to a variety of fused heterocycles, including 1H-pyrrolo[1,2-a]imidazole and pyrrolo[2,3-d]pyrimidine derivatives. rsc.org Another documented transformation involves the intramolecular cyclization of a 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde derivative to form a fused lactone, specifically a 3-oxo-4-benzyl-3,4-dihydro-1H-pyrro[2,1-c]oxazine-6-methylal structure. nih.gov These examples highlight the general capacity of the pyrrole-2-carbaldehyde scaffold to participate in intramolecular ring-forming reactions to generate diverse, fused heterocyclic systems.

Intermolecular annulation reactions represent a powerful strategy for constructing complex molecules from simpler precursors. Pyrrole-2-carbaldehydes, including derivatives like the 5-ethyl variant, are effective components in these transformations, particularly in [4+2] annulation reactions for the synthesis of indolizine and dihydroindolizine cores.

A notable example is the base-promoted [4+2] annulation of N-substituted pyrrole-2-carbaldehydes with β,γ-unsaturated α-ketoesters. researchgate.netrsc.org Using an organic base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), these reactions proceed under mild conditions to furnish multisubstituted 5,6-dihydroindolizines in moderate to high yields. researchgate.netrsc.org The reaction tolerates a wide range of functional groups on both the pyrrole and the ketoester components. rsc.org

Another effective [4+2] annulation strategy involves the reaction of N-substituted pyrrole-2-carbaldehydes with prop-2-ynylsulfonium salts. researchgate.netrsc.org This method provides access to indolizines containing a thioether group at the C7 position. researchgate.net The proposed mechanism involves the initial formation of an allene (B1206475) from the prop-2-ynylsulfonium salt under basic conditions, followed by nucleophilic addition of the pyrrole and subsequent intramolecular cyclization. researchgate.net

The scope of these [4+2] annulation reactions is broad, accommodating various substituents on the pyrrole ring, which influences the electronic nature and reactivity of the pyrrole. The following table summarizes representative examples of these reactions.

| Pyrrole-2-carbaldehyde Derivative | Reaction Partner | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-methyl-pyrrole-2-carbaldehyde | Ethyl 2-oxo-4-phenylbut-3-enoate | DBN | Ethyl 7-methyl-5-phenyl-5,6-dihydroindolizine-6-carboxylate | 85% | rsc.org |

| N-benzyl-pyrrole-2-carbaldehyde | Ethyl 2-oxo-4-phenylbut-3-enoate | DBN | Ethyl 7-benzyl-5-phenyl-5,6-dihydroindolizine-6-carboxylate | 90% | rsc.org |

| N-methyl-5-phenyl-pyrrole-2-carbaldehyde | Ethyl 2-oxo-4-phenylbut-3-enoate | DBN | Ethyl 7-methyl-3-phenyl-5-phenyl-5,6-dihydroindolizine-6-carboxylate | 75% | rsc.org |

| N-methyl-pyrrole-2-carbaldehyde | (Prop-2-yn-1-yl)dimethylsulfonium bromide | K2CO3 | 7-(Methylthio)-5-methylindolizine | 78% | researchgate.net |

| N-benzyl-pyrrole-2-carbaldehyde | (Prop-2-yn-1-yl)dimethylsulfonium bromide | K2CO3 | 7-(Methylthio)-5-benzylindolizine | 82% | researchgate.net |

Theoretical and Computational Studies on Reaction Pathways and Mechanisms

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms in organic chemistry. By calculating the energies and geometries of reactants, products, and transition states, DFT can provide a quantitative understanding of reaction barriers and selectivity.

In the context of reactions involving pyrrole derivatives, DFT calculations have been used to investigate the transition states of cycloaddition reactions. For example, in the N-heterocyclic carbene (NHC)-catalyzed reaction between enals and pyrroles to form 5,6-dihydroindolizines, DFT calculations were used to map out the multi-step catalytic cycle. researchgate.net These calculations helped to identify the rate-determining steps and rationalize the observed stereoselectivity by analyzing the weak interactions (such as C-H···π) in the transition states during the key Michael addition step. researchgate.net

Similarly, DFT calculations at the M06-2X/6-311+G(d,p) level of theory have been used to investigate the transition states of [4+2] cycloaddition reactions, providing detailed information on bond lengths and activation energies. researchgate.net These computational approaches allow for the comparison of different possible reaction pathways, helping to confirm the most plausible mechanism that aligns with experimental observations. The calculations can reveal why certain regio- or stereoisomers are formed preferentially by comparing the relative energy barriers of the corresponding transition states.

Analysis of Reaction Intermediates and Energy Landscapes

The combination of experimental evidence and computational analysis allows for a detailed mapping of the reaction energy landscape, including the characterization of transient intermediates.

In the base-promoted [4+2] annulation of pyrrole-2-carbaldehydes with β,γ-unsaturated α-ketoesters, a plausible mechanism involves several key intermediates. The reaction is initiated by a base-catalyzed Knoevenagel-type condensation between the pyrrole-2-carbaldehyde and the α-ketoester, forming a vinylogous acyl pyrrole intermediate. This is followed by a 1,6-addition and subsequent intramolecular cyclization (formally a [4+2] cycloaddition) and dehydration to yield the final 5,6-dihydroindolizine product. rsc.org

Mechanistic studies on the synthesis of pyrrole-2-carbaldehydes themselves have also identified key intermediates like phenylglyoxal (B86788) and enaminone through a sequence of iodination, Kornblum oxidation, condensation, and cyclization steps. organic-chemistry.orgnih.gov Furthermore, the dehydration of pyrrole-2-carbinols (accessible from the corresponding aldehydes) can lead to highly reactive 2-methide-2H-pyrrole intermediates, also known as azafulvenes. acs.orgnih.gov These intermediates are exceptionally reactive due to the disruption of the pyrrole's aromaticity and are prone to rapid oligomerization, but they can be trapped in cycloaddition reactions to form pyrrolizine frameworks. acs.orgnih.gov

Computational studies provide the energy values for these intermediates and the transition states that connect them, creating a comprehensive energy landscape profile. This profile illustrates the thermodynamic and kinetic factors controlling the reaction, explaining why a particular pathway is favored and providing a predictive tool for designing new synthetic methodologies.

Exploration of Derivatives and Analogues: Design and Synthesis

Synthesis of N-Substituted 5-Ethyl-1H-Pyrrole-2-Carbaldehyde Derivatives

The nitrogen atom of the pyrrole (B145914) ring in this compound is a key site for derivatization. Standard alkylation procedures can be employed to introduce a variety of substituents at the N-1 position. For instance, N-propargylated pyrrole-carbaldehydes have been synthesized and used as precursors for more complex structures. researchgate.net The synthesis of compounds like 3,5-dichloro-1-ethyl-1H-pyrrole-2,4-dicarboxaldehyde demonstrates that N-alkylation (in this case, with an ethyl group) is compatible with the presence of other functional groups on the pyrrole ring.

Another approach involves the condensation reaction between carbohydrates and primary amines, which can yield N-substituted pyrrole-2-carbaldehydes. nih.gov For example, the chemical condensation of glucose with alkylamines under acidic conditions has been shown to produce N-substituted-5-methoxymethyl-2-formyl-pyrroles. nih.gov This suggests that similar strategies could be adapted for the synthesis of N-substituted derivatives of this compound.

| Derivative Type | General Synthetic Method | Example Precursor | Reference |

|---|---|---|---|

| N-Alkylated | Standard alkylation reactions | N-propargylated pyrrole-carbaldehyde | researchgate.net |

| N-Ethyl Substituted | Incorporation of ethyl group on nitrogen | 3,5-dichloro-1-ethyl-1H-pyrrole-2,4-dicarboxaldehyde | |

| General N-Substituted | Condensation of glucose and alkylamines | N-substituted-5-methoxymethyl-2-formyl-pyrroles | nih.gov |

Systematic Introduction of Substituents at Pyrrole Ring Positions (e.g., C-3, C-4)

The functionalization of the carbon framework of the pyrrole ring is a critical strategy for creating structural diversity. Research has demonstrated methods to introduce substituents at the C-3 and C-4 positions.

The Vilsmeier-Haack reaction is a key method for formylating the pyrrole ring. For example, the formylation of 3-ethylpyrrole under standard Vilsmeier conditions (DMF/POCl₃) yields a mixture of 3-ethyl-pyrrole-2-carboxaldehyde and 4-ethyl-pyrrole-2-carboxaldehyde. nih.gov These isomers can then be separated and further modified. A subsequent regioselective bromination of 4-ethyl-pyrrole-2-carboxaldehyde using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) effectively introduces a bromine atom at the C-5 position, yielding 5-bromo-4-ethyl-pyrrole-2-carboxaldehyde in excellent yields. nih.gov

Another strategy involves a low-temperature bromine-lithium exchange procedure. This method can generate a lithiated intermediate that acts as an equivalent of 5-lithiopyrrole-2-carboxaldehyde. cdnsciencepub.com This reactive species can then be treated with various electrophiles to introduce a wide range of substituents. For instance, this approach has been used to synthesize 3-methyl-5-bromopyrrole-2-carboxaldehyde, illustrating a method for substitution at the C-3 position. cdnsciencepub.com

| Compound | Position(s) Substituted | Synthetic Method Highlight | Reference |

|---|---|---|---|

| 3-Ethyl-pyrrole-2-carboxaldehyde | C-3 | Vilsmeier formylation of 3-ethylpyrrole | nih.gov |

| 4-Ethyl-pyrrole-2-carboxaldehyde | C-4 | Vilsmeier formylation of 3-ethylpyrrole | nih.gov |

| 5-Bromo-4-ethyl-pyrrole-2-carboxaldehyde | C-4, C-5 | Regioselective bromination with DBDMH | nih.gov |

| 3-Methyl-5-bromopyrrole-2-carboxaldehyde | C-3, C-5 | Bromine-lithium exchange followed by methylation | cdnsciencepub.com |

Construction of Complex Heterocyclic Systems Incorporating the this compound Moiety

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused, and linked heterocyclic systems. The aldehyde functional group is particularly useful for condensation and cyclization reactions.

One significant application is the synthesis of indolizine (B1195054) derivatives. N-propargylated pyrrole-2-carbaldehydes can undergo intermolecular reactions to form these fused bicyclic systems. researchgate.net This process leverages both the N-substituent and the C-2 carbaldehyde group to construct the new ring.

Furthermore, the pyrrole-2-carbaldehyde core can be used to build bipyrrole structures. nih.gov These are important motifs in natural products and materials science. For instance, substituted 2,2'-bipyrrole-5-carboxaldehydes can be synthesized from brominated pyrrole-2-carboxaldehyde precursors via Suzuki cross-coupling reactions. nih.gov

Research has also shown the construction of novel linked heterocyclic systems, such as connecting pyrazole (B372694) and pyrrole rings via an ethylene (B1197577) chain, resulting in compounds like 1-[5-(5-hydroxymethyl-1H-Py-2-C-1-yl)ethyl]-1H-pyrazole. nih.gov This demonstrates the potential for using N-substituted pyrrole aldehydes to create extended molecular structures with diverse properties.

| Complex System | Synthetic Strategy | Precursor Type | Reference |

|---|---|---|---|

| Indolizine Derivatives | Intermolecular aldol (B89426) cyclization | N-propargylated pyrrole-carbaldehyde | researchgate.net |

| Bipyrrole-carboxaldehydes | Suzuki cross-coupling | Brominated pyrrole-2-carboxaldehydes | nih.gov |

| Linked Pyrrole-Pyrazoles | Multi-step synthesis involving chain connection | N-substituted pyrrole-2-carbaldehydes | nih.gov |

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 5-ethyl-1H-pyrrole-2-carbaldehyde, ¹H and ¹³C-NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the pyrrole (B145914) ring protons, the ethyl group protons, and the N-H proton. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, usually between δ 9-10 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyrrole ring will appear as doublets or multiplets in the aromatic region (δ 6-8 ppm), with their specific chemical shifts and coupling constants being influenced by the positions of the ethyl and carbaldehyde substituents. The ethyl group will exhibit a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group attached to an aromatic system. The N-H proton of the pyrrole ring often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the aldehyde group (typically in the range of δ 170-190 ppm), the carbons of the pyrrole ring (in the aromatic region, δ 100-150 ppm), and the carbons of the ethyl group (in the upfield region, δ 0-40 ppm). The specific chemical shifts of the pyrrole ring carbons are influenced by the substitution pattern.

Experimental ¹³C-NMR data for pyrrole-2-carboxaldehyde shows signals at δ 178.1 (C=O), 132.0, 125.1, 121.9, and 110.1 ppm for the pyrrole ring carbons in CDCl₃. For novel 3,4-disubstituted pyrrole derivatives, the carbonyl carbon of the ester group appears around 160-161 cm⁻¹. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrrole Derivatives

| Compound | Proton/Carbon | Predicted Chemical Shift (ppm) |

| Pyrrole-2-carboxaldehyde | Aldehyde H | ~9.5 |

| Pyrrole H | ~6.3-7.2 | |

| Aldehyde C | ~178 | |

| Pyrrole C | ~110-132 | |

| This compound | Aldehyde H | Expected ~9.5 |

| Pyrrole H | Expected ~6.0-7.0 | |

| Ethyl -CH₂- | Expected ~2.5-3.0 (quartet) | |

| Ethyl -CH₃ | Expected ~1.2-1.5 (triplet) | |

| N-H | Broad, variable | |

| Aldehyde C | Expected ~175-185 | |

| Pyrrole C (substituted) | Expected ~130-150 | |

| Pyrrole C (unsubstituted) | Expected ~105-125 | |

| Ethyl -CH₂- | Expected ~20-30 | |

| Ethyl -CH₃ | Expected ~10-15 |

Note: The chemical shifts for this compound are predicted based on the known values for pyrrole-2-carboxaldehyde and general substituent effects.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-H, C=O, and C-N stretching and bending vibrations. A prominent, sharp absorption band for the carbonyl (C=O) stretching of the aldehyde group is anticipated around 1650-1700 cm⁻¹. The N-H stretching vibration of the pyrrole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the pyrrole ring and the ethyl group are expected in the 2800-3100 cm⁻¹ region. Fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching modes of the pyrrole ring and the substituents. Studies on pyrrole-2-carboxaldehyde have identified the C=O stretching frequency and have analyzed the effects of intermolecular hydrogen bonding on this vibration. researchgate.netaip.org For new 3,4-disubstituted pyrrole derivatives, the N-H stretching vibration is observed between 3182–3272 cm⁻¹ and the C=O stretching is seen at 1603–1611 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C-N stretching vibrations of the pyrrole ring are expected to be strong in the Raman spectrum. The C=O stretching vibration will also be present. The symmetric stretching of the pyrrole ring is often a strong and characteristic Raman band.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (pyrrole) | Stretching | 3200-3500 (broad) |

| C-H (pyrrole & ethyl) | Stretching | 2800-3100 |

| C=O (aldehyde) | Stretching | 1650-1700 (strong, sharp) |

| C=C (pyrrole) | Stretching | 1500-1600 |

| C-N (pyrrole) | Stretching | 1300-1400 |

| C-H (aldehyde) | Stretching | ~2720 and ~2820 (often weak) |

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Metabolite Identification (e.g., GC-MS, HPLC-DAD)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC is a powerful technique for separating components of a mixture in the liquid phase. When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous acquisition of UV-Vis spectra of the eluting compounds, aiding in their identification. This technique is particularly useful for monitoring the progress of reactions involving this compound or for identifying it as a metabolite in biological samples. pensoft.net The retention time and the UV-Vis spectrum obtained from HPLC-DAD are characteristic for a given compound under specific chromatographic conditions. The development of RP-HPLC methods for pyrrole-containing derivatives has been reported, demonstrating the utility of this technique for stability and metabolic studies. pensoft.netresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 123 | [M]⁺ (Molecular Ion) |

| 122 | [M-H]⁺ |

| 108 | [M-CH₃]⁺ |

| 94 | [M-C₂H₅]⁺ or [M-CHO]⁺ |

| 67 | [C₄H₅N]⁺ (Pyrrole ring fragment) |

Note: These are predicted fragmentation patterns based on the structure of this compound and general fragmentation rules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π → π* and n → π* transitions. The pyrrole ring, being an aromatic system, and the carbonyl group of the aldehyde are the principal chromophores. The conjugation between the pyrrole ring and the carbaldehyde group is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual chromophores. The UV-Vis spectrum of pyrrole itself shows absorption bands around 250 nm and 287 nm. researchgate.net The presence of the ethyl and carbaldehyde substituents will influence the position and intensity of these bands. The UV-Vis spectra of various substituted pyrroles have been studied to understand the effect of substitution on their electronic properties. rsc.orgrsc.org

Quantum Chemical Calculations for Molecular Conformation and Spectroscopic Property Prediction (e.g., DFT, MP2, NBO Analysis)

Quantum chemical calculations are powerful theoretical tools used to predict and understand the molecular structure, stability, and spectroscopic properties of compounds like this compound.

Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2): DFT and MP2 are widely used computational methods to optimize the geometry of molecules and calculate their energies. These calculations can predict the most stable conformation of this compound, considering the orientation of the ethyl and carbaldehyde groups relative to the pyrrole ring. For the parent compound, pyrrole-2-carboxaldehyde, computational studies have shown that the cis conformer (where the C=O and N-H bonds are on the same side of the C-C single bond) is more stable than the trans conformer. aip.org Similar calculations for the 5-ethyl derivative would provide valuable information about its preferred geometry. Furthermore, these methods can be used to predict vibrational frequencies (IR and Raman) and NMR chemical shifts, which can then be compared with experimental data for validation.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution and bonding interactions within a molecule. wikipedia.org For this compound, NBO analysis can quantify the delocalization of electrons within the pyrrole ring and the extent of conjugation with the carbaldehyde group. It can also describe the nature of the intramolecular interactions, such as hydrogen bonding, that might influence the molecule's conformation and reactivity. Studies on related pyrrole derivatives have utilized NBO analysis to understand hyperconjugative interactions and charge transfer phenomena. ijcce.ac.ir

Diverse Applications in Chemical and Biological Systems Excluding Clinical

Versatile Building Blocks and Intermediates in Complex Organic Synthesis

The reactivity of the aldehyde and the pyrrole (B145914) nucleus in 5-ethyl-1H-pyrrole-2-carbaldehyde allows for its use in the construction of a wide array of organic molecules.

Precursors for Polycyclic and Fused Heterocyclic Compounds

The aldehyde functionality of this compound serves as a key reactive site for the synthesis of polycyclic and fused heterocyclic systems. Through condensation reactions with various nucleophiles, complex molecular architectures can be assembled. For instance, pyrrole-2-carbaldehydes can undergo reactions with active methylene (B1212753) compounds in the presence of a base to form intermediates that can subsequently cyclize to yield fused ring systems.

One notable class of fused heterocycles that can be synthesized from pyrrole derivatives are pyrrolo[1,2-a]pyrimidines. These compounds are of interest due to their diverse biological activities. The synthesis of such systems often involves the reaction of a pyrrole derivative with a 1,3-dicarbonyl compound or its equivalent. While specific examples utilizing this compound are not extensively documented, the general synthetic strategies for pyrrolo[1,2-a]pyrimidines suggest its potential as a precursor. rsc.org

Another important reaction for the formation of fused heterocyclic systems is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgnrochemistry.comnih.govdepaul.edu Pyrroles are sufficiently nucleophilic to participate in this type of reaction, suggesting that this compound could be a viable substrate for the synthesis of novel fused heterocyclic structures.

The following table summarizes some common reactions for the synthesis of fused heterocyclic systems where pyrrole-2-carbaldehydes can be utilized.

| Reaction Name | Reactants | Product Type | Potential Application of this compound |

| Knoevenagel Condensation | Active methylene compound | Fused heterocyclic systems | Precursor for pyrrole-fused systems |

| Pictet-Spengler Reaction | β-arylethylamine | Tetrahydro-β-carboline derivatives | Synthesis of novel fused alkaloids |

| Paal-Knorr Pyrrole Synthesis | 1,4-dicarbonyl compound | Substituted pyrroles | Further functionalization of the pyrrole ring |

Intermediates in the Synthesis of Active Pharmaceutical Ingredients (APIs) (focusing on chemical synthesis pathway, not biological efficacy)

Pyrrole-containing compounds are prevalent in many active pharmaceutical ingredients due to their ability to interact with biological targets. This compound serves as a valuable intermediate in the synthesis of such molecules, particularly in the construction of kinase inhibitors.

A prominent example of a pyrrole-containing API is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. The chemical synthesis of Sunitinib and its analogues often involves the Knoevenagel condensation of a substituted pyrrole-2-carbaldehyde with an oxindole (B195798) derivative. nih.govnih.gov While the specific intermediate for Sunitinib itself is 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, the synthetic principle can be extended to other substituted pyrrole-2-carbaldehydes like this compound to generate novel Sunitinib analogues. nrochemistry.comnih.gov These analogues are synthesized to explore structure-activity relationships and to develop new kinase inhibitors with improved properties. nih.govmdpi.comwikipedia.org

The general synthetic route to Sunitinib analogues from a pyrrole-2-carbaldehyde is depicted below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, 5-fluorooxindole | Piperidine, ethanol, reflux | (Z)-5-((5-ethyl-1H-pyrrol-2-yl)methylene)-3-fluoro-1H-indol-2(3H)-one (A Sunitinib analogue) |

| 2 | Product from Step 1, N,N-diethylethylenediamine | Formaldehyde, acetic acid | Final API analogue |

This synthetic strategy highlights the importance of this compound as a key building block for accessing a library of potential kinase inhibitors for further investigation.

Synthesis of Porphyrin and Pyrrole-based Macrocycles

Porphyrins and related macrocycles are a class of compounds with a wide range of applications, from catalysis to photodynamic therapy. The synthesis of these complex structures often relies on the condensation of pyrrole-based precursors. Two of the most common methods for the synthesis of meso-substituted porphyrins are the Lindsey synthesis and the Rothemund reaction. wikipedia.orgnih.govbeilstein-journals.org

The Rothemund reaction involves the condensation of four equivalents of a pyrrole with four equivalents of an aldehyde in an acidic medium at elevated temperatures. wikipedia.org The Lindsey synthesis is a two-step, one-flask procedure that first involves the acid-catalyzed condensation of a pyrrole and an aldehyde at room temperature to form a porphyrinogen, which is then oxidized to the porphyrin. acs.orgresearchgate.netnih.govacs.orgrsc.org

While these methods typically employ pyrrole itself, substituted pyrroles and aldehydes can also be used to create a variety of porphyrin derivatives. This compound could potentially be used as the aldehyde component in these reactions, leading to the formation of porphyrins with ethyl-substituted pyrrole moieties at the meso positions. The general reaction scheme for the synthesis of a tetra-substituted porphyrin using a substituted aldehyde is shown below.

| Synthesis Method | Key Reactants | General Conditions | Product |

| Rothemund Reaction | Pyrrole, Aldehyde (e.g., this compound) | Acidic medium (e.g., propionic acid), heat | meso-Tetra(5-ethyl-1H-pyrrol-2-yl)porphyrin |

| Lindsey Synthesis | Pyrrole, Aldehyde (e.g., this compound) | 1. Acid catalyst (e.g., TFA, BF3·OEt2), CH2Cl2, room temp. 2. Oxidant (e.g., DDQ) | meso-Tetra(5-ethyl-1H-pyrrol-2-yl)porphyrin |

The MacDonald [2+2] synthesis offers another route to porphyrins, involving the condensation of two different dipyrromethane units. mdpi.com Substituted pyrroles are essential for creating the required dipyrromethane precursors, and a patent has described the use of 4-alkyl-pyrrole-2-carbaldehydes as intermediates for the synthesis of dipyrroles and tripyrroles, which are precursors for porphyrins. google.com

Potential in Materials Science and Advanced Functional Materials Development

The pyrrole ring is a fundamental component of many conducting polymers and other functional organic materials. The presence of the ethyl and carbaldehyde groups on this compound offers opportunities for the development of new materials with tailored properties.

Components for Conducting Polymers

Polypyrrole is one of the most studied conducting polymers due to its good environmental stability and high conductivity. wikipedia.orgnih.gov The properties of polypyrrole can be modified by introducing substituents on the pyrrole monomer. The polymerization of pyrrole monomers can be achieved through chemical or electrochemical methods. wikipedia.org

While the direct polymerization of this compound is not well-documented, the presence of the ethyl group at the 5-position could influence the polymerization process and the properties of the resulting polymer. The aldehyde group, being an electron-withdrawing group, would also significantly affect the electronic properties of the monomer and the final polymer. Furthermore, the aldehyde functionality provides a handle for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's properties.

The electropolymerization of N-substituted pyrroles has been studied, and it has been shown that substitution can impact the polymerization process and the properties of the resulting polymer film. acs.orgnih.govacs.orgrsc.org It is plausible that C-substituted pyrroles like this compound could also be used to create novel conducting polymers with unique characteristics.

Applications in Organic Light-Emitting Diodes (OLEDs) and Electrochromic Materials

Pyrrole-based materials are being explored for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and electrochromic devices. researchgate.netacs.orgmorressier.com The electronic properties of these materials can be finely tuned through chemical modification of the pyrrole building blocks.

Diketopyrrolopyrrole (DPP) dyes, which are based on a fused pyrrole system, are known for their high stability and are used in a variety of optoelectronic applications, including OLEDs. wikipedia.org The synthesis of DPP derivatives often involves the condensation of a succinate (B1194679) with an aromatic nitrile, but the development of new pyrrole-based chromophores is an active area of research.

Electrochromic materials change their color in response to an electrical potential. nih.gov Polymers based on dithieno[3,2-b:2′,3′-d]pyrrole (DTP) have shown promise as electrochromic materials. researchgate.net The properties of these materials can be altered by introducing different substituents on the DTP monomer. While specific studies on electrochromic polymers derived from this compound are lacking, the general principles of tuning the properties of conjugated polymers through monomer design suggest that it could be a valuable building block in this field. researchgate.netmdpi.comkennesaw.edu The aldehyde group, in particular, could be used to create polymers with novel electrochromic properties or to anchor the polymer to a surface.

The following table summarizes the potential roles of this compound in materials science.

| Application Area | Potential Role of this compound | Expected Influence of Substituents |

| Conducting Polymers | Monomer for polymerization | The ethyl group may enhance solubility and processability. The aldehyde group can be used for post-functionalization. |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for novel chromophores | The electronic properties of the pyrrole ring can be tuned by the substituents, affecting the emission color and efficiency. |

| Electrochromic Materials | Monomer for electrochromic polymers | The electron-withdrawing nature of the aldehyde could influence the color change and switching speed of the material. |

Exploration of Optical and Electrical Properties

The optical properties of pyrrole-based compounds are a significant area of research, particularly concerning their fluorescence. While detailed optical data for this compound is not extensively published, the broader class of pyrrole-2-carbaldehyde derivatives serves as a scaffold for fluorescent molecules. For instance, diarylpyrroles developed as biological probes exhibit fluorescence with UV excitation. nih.gov Studies on specific fluorescent pyrroles have shown excitation wavelengths around 260 nm with a broad emission spectrum ranging from 280 nm to 450 nm. nih.gov The fluorescence characteristics are highly dependent on the substituents attached to the pyrrole core.

Furthermore, derivatives like 1,4-diketopyrrolo-[3,4-c]pyrroles (DPP dyes) are known for their strong fluorescence, which can be modulated by environmental factors such as pH. rsc.org This suggests that the pyrrole-aldehyde framework, including the 5-ethyl variant, has the potential for tuning optical absorption and emission properties through chemical modification.

Information regarding the specific electrical properties of this compound as a monomer is limited in current literature. However, pyrrole itself is a well-known precursor for the synthesis of polypyrrole, a conductive polymer. The potential for pyrrole derivatives to act as building blocks for electroactive materials is a foundational concept in materials science. The substituents on the pyrrole ring can influence the polymerization process and the final conductive and electronic properties of the resulting polymer.

Relevance in Agrochemical Development (e.g., Pesticides, Herbicides)

The pyrrole ring is a key structural motif in the development of modern agrochemicals due to its presence in various natural and synthetic bioactive molecules. While this compound is a building block, research has demonstrated that derivatives of the pyrrole scaffold exhibit significant potential as pesticides and herbicides.

Recent studies have focused on synthesizing novel pyrrole derivatives to act as insecticidal agents. For example, a series of 2-thio-substituted-5-aryl-1H-pyrrole-3-carbonitriles were prepared and tested for their toxicological effects against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. acs.org These compounds were synthesized through the cycloaddition reaction of various mercapto compounds with phenacyl malononitrile (B47326) derivatives. acs.org The results indicated that these pyrrole derivatives have potential as potent insecticidal agents.

Pyrrole-2-carboxaldehydes also serve as crucial intermediates in the synthesis of more complex bioactive compounds like prodiginines. nih.gov Prodiginines are a family of tripyrrolic red pigments that have been investigated for a range of biological activities, including potential use as herbicides and algicides, which are important for agricultural and environmental management.

Additionally, some natural and synthetic 1H-pyrrole-2,5-dione derivatives have been identified as antibacterial and antifungal agents. mdpi.com This activity is relevant to agrochemical development for the control of plant pathogens.

Table 1: Insecticidal Activity of Synthesized Pyrrole Derivatives

This table summarizes the yield of various synthesized pyrrole derivatives designed for agrochemical applications.

| Compound Class | Synthesized Product Example | Yield (%) | Reference |

| 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids | 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic acid | 90% | acs.org |

| 2-[(2-hydroxyethyl)-thio]-5-aryl-1H-pyrrole-3-carbonitriles | Product from reaction with 2-mercaptoethanol | 61-90% | acs.org |

| 2-[(2-amino-ethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles | Product from reaction with 2-aminoethanethiol hydrochloride | 61-90% | acs.org |

Contribution to Flavor and Fragrance Chemistry

Pyrrole-2-carbaldehyde and its derivatives are recognized contributors to the flavor profiles of various foods, particularly those that undergo heat processing (e.g., through Maillard reactions). These compounds are often associated with roasted, burnt, or savory notes. Pyrrole-2-carboxaldehydes have been identified as some of the compounds responsible for the aromatic flavor of raw cane sugar. nih.gov

An isomer of the target compound, 1-ethyl-1H-pyrrole-2-carbaldehyde (also known as tea pyrrole), is a well-documented flavoring agent. thegoodscentscompany.comnih.gov Its organoleptic profile is characterized by burnt, roasted, and smoky notes. thegoodscentscompany.com This compound is used in the flavor industry to impart these specific characteristics to food products. Although this data pertains to the N-ethyl isomer, it underscores the importance of the ethyl-substituted pyrrole carbaldehyde structure in creating distinct and desirable flavor profiles. The position of the ethyl group (on the nitrogen versus on the carbon ring) influences the exact aroma, but the general contribution to roasted and savory characters is a feature of the class.

Table 2: Organoleptic Properties of 1-ethyl-2-pyrrolecarboxaldehyde

This table details the flavor and odor profile of an isomer of the subject compound, illustrating the role of this chemical class in the fragrance and flavor industry.

| Property | Description | Reference |

| Odor Type | Roasted, Burnt, Smoky | thegoodscentscompany.com |

| Odor Description | Burnt roasted smoky (at 0.10% in dipropylene glycol) | thegoodscentscompany.com |

| Flavor Type | Burnt | thegoodscentscompany.com |

| Physical Description | Clear colorless to yellow liquid; burnt smokey aroma | nih.gov |

Development as Fluorescent Probes and Chemical Sensors

The pyrrole framework is a valuable core for the design of fluorescent probes and chemical sensors due to its adaptable electronic structure and potential for fluorescence. The ability of small molecules to absorb and emit light is central to their use in detecting and quantifying specific analytes or monitoring biological processes. nih.gov

Research has led to the development of fluorescent pyrroles that can act as probes for enzymes. For example, a central pyrrole motif was discovered through a process where the Paal-Knorr reaction was guided by the enzyme cyclooxygenase-2 (COX-2), leading to the formation of fluorescent pyrroles. nih.gov These probes were optimized through medicinal chemistry to enhance their activity. The fluorescence of these diarylpyrrole probes could be observed with excitation at 260 nm and emission between 280–450 nm, providing a tool for screening and analysis. nih.gov

Beyond biological probes, pyrrole structures are integral to chemical sensors. Novel optical pH sensors have been developed using 1,4-diketopyrrolo-[3,4-c]pyrroles (DPPs) as fluorescent indicators. rsc.org These sensors exhibit significant changes in their absorption and fluorescence spectra in response to pH changes. The sensitivity mechanism can involve deprotonation of the lactam nitrogen atoms at high pH or photoinduced electron transfer (PET) when a phenolic group is present, leading to fluorescence quenching at near-neutral pH. rsc.org This work demonstrates the versatility of the pyrrole ring system in creating sensitive and tunable chemical sensors.

Table 3: Characteristics of Pyrrole-Based Fluorescent Probes

This table outlines the properties of fluorescent probes developed from a pyrrole core, highlighting their application in sensing.

| Probe Type | Target/Application | Key Feature / Mechanism | Fluorescence Properties | Reference |

| Diarylpyrroles | COX-2 Enzyme | Guided formation by enzyme; used for inhibitor screening | Excitation: ~260 nm; Emission: 280-450 nm | nih.gov |

| 1,4-diketopyrrolo-[3,4-c]pyrroles (DPPs) | pH Sensor | Deprotonation or Photoinduced Electron Transfer (PET) | pH-dependent absorption and fluorescence spectra | rsc.org |

Natural Occurrence, Biosynthesis, and Chemo Biological Studies Excluding Clinical

Isolation and Identification from Natural Sources (Fungi, Plants, Microorganisms)

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives are a class of compounds that have been isolated from a wide array of natural sources, including various fungi, plants, and microorganisms. nih.gov While the specific compound 5-ethyl-1H-pyrrole-2-carbaldehyde is not explicitly detailed as a natural isolate in the provided research, its core structure is represented in numerous naturally occurring molecules.

For instance, in the plant kingdom, Py-2-C derivatives have been identified in the roots of Angelica dahurica, from which six new alkaloids derived from pyrrole-2-carbaldehyde were isolated. nih.gov Similarly, these compounds are found in roasted chicory root (Cichorium intrybus L.) and are responsible for some of the aromatic flavors in raw cane sugar. nih.gov Extracts from the roots of Aralia continentalis and the flower buds of Tussilago farfara have also yielded Py-2-C derivatives, such as 5-ethoxymethyl-1H-Py-2-C, although in some cases these may be artifacts from the extraction process. nih.gov Other plant sources include Salvia miltiorrhiza, concentrated prune juice (Prunus domestica L.), and watermelon seeds (Citrullus lanatus). nih.gov

In microorganisms, derivatives have been found in various cultures, and in fungi, edible mushrooms are a known source of compounds containing the Py-2-C skeleton. nih.gov

Table 1: Examples of Pyrrole-2-Carbaldehyde Derivatives from Natural Sources

| Compound Class/Derivative | Natural Source | Source Type |

| Dahurines A-F | Angelica dahurica (roots) | Plant |

| Pyrrole-2-carbaldehyde lactones | Cichorium intrybus L. (roasted root) | Plant |

| 5-(methoxymethyl)-1H-pyrrole-2-carbaldehyde | Salvia miltiorrhiza | Plant |

| 5-ethoxymethyl-1H-Py-2-C | Tussilago farfara (flower buds) | Plant |

| Pyrrole-2-carboxaldehydes | Raw Cane Sugar | Plant |

| Pyrrole (B145914) Alkaloids | Watermelon (Citrullus lanatus) seeds | Plant |

Biosynthetic Pathways and Enzymatic Synthesis of Pyrrole-2-Carbaldehydes

The formation of pyrrole-2-carbaldehydes can occur through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Synthesis: It is widely accepted that many 5-hydroxymethylpyrrole-2-carbaldehyde systems arise from the non-enzymatic Maillard reaction, which involves the condensation of amines with sugars. rsc.org This chemical reaction, often associated with the browning of food during cooking, can also occur under physiological conditions. nih.govrsc.org A proposed mechanism involves the reaction of an amine with 3-deoxy-d-glucosone, an intermediate formed from glucose. rsc.org The process continues through intramolecular cyclization and dehydration to yield the final pyrrole-2-carbaldehyde product. nih.gov

Enzymatic and Biosynthetic Pathways: Distinct from the Maillard reaction, defined biosynthetic pathways for the pyrrole ring have been characterized. These routes often utilize amino acids (such as glycine, proline, and serine) and dicarboxylic acids (like malonic acid and succinic acid) as the fundamental building blocks. nih.govrsc.org

More recently, specific enzymatic pathways leading to pyrrole-2-carbaldehydes have been developed. A notable example is a one-pot biocatalytic process that produces pyrrole-2-carbaldehyde from pyrrole. mdpi.comresearchgate.net This system uses a combination of two enzymes: a UbiD-type decarboxylase from Pseudomonas aeruginosa (PA0254) and a carboxylic acid reductase (CAR) from Segniliparus rotundus. mdpi.comresearchgate.net This enzymatic cascade achieves CO2 fixation at near-ambient conditions, representing a significant advancement in green chemistry for the synthesis of these aldehydes. mdpi.commdpi.com The yield of pyrrole-2-carbaldehyde in this system was reported at approximately 9% conversion from a 10 mM pyrrole substrate. mdpi.com

Table 2: Key Pathways for Pyrrole-2-Carbaldehyde Formation

| Pathway | Type | Precursors/Enzymes | Description |

| Maillard Reaction | Non-Enzymatic | Reducing Sugars (e.g., Glucose), Amines | Condensation reaction leading to the formation of the pyrrole ring, often as an advanced glycation end product. nih.govrsc.org |

| Amino Acid Pathway | Biosynthetic | Amino Acids, Dicarboxylic Acids | Classic biosynthetic route for constructing the pyrrole aromatic ring. nih.govrsc.org |

| Enzymatic CO2 Fixation | Enzymatic | Pyrrole, CO2, P. aeruginosa HudA/PA0254, S. rotundus CAR | A two-step enzymatic cascade that carboxylates pyrrole and then reduces it to the corresponding aldehyde. mdpi.comresearchgate.net |

Formation and Significance as Metabolites (e.g., Maillard Reaction Products, AGEs)

Pyrrole-2-carbaldehydes are significant metabolites formed in biological systems, primarily through the Maillard reaction, leading to the creation of Advanced Glycation End Products (AGEs). nih.gov AGEs are a diverse group of molecules formed from the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. mdpi.commdpi.com

The formation of these compounds is a hallmark of processes where sugars and amino acids react, such as during food processing and, importantly, within the human body, especially under conditions of high blood sugar. nih.govdss.go.th Pyrraline, a well-established molecular marker for diabetes, possesses a pyrrole-2-carbaldehyde skeleton. nih.govresearchgate.net It is formed through a series of reactions starting with the condensation of glucose and the amino acid lysine. nih.gov

The accumulation of AGEs is linked to the progression of various age-related conditions and the chronic complications of diabetes. mdpi.com These molecules can alter the structure and function of proteins and activate cellular signaling pathways, such as the Receptor for Advanced Glycation End Products (RAGE) pathway, which in turn can trigger pro-inflammatory responses and oxidative stress. mdpi.commdpi.com For example, the interaction of AGEs with RAGE can activate kinases like MAP kinase and transcription factors such as NF-κB, leading to increased production of inflammatory cytokines. mdpi.commdpi.com The formation of γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid from the reaction of γ-aminobutyric acid (GABA) and glucose is another example of a Py-2-C derivative formed via the Maillard reaction. nih.gov

Structure-Activity Relationship (SAR) Studies in in vitro Biological Systems

Structure-activity relationship (SAR) studies of pyrrole derivatives provide insight into how their chemical structure influences their interaction with biological targets. For the related class of 1H-pyrrole-2,5-dione derivatives, structural studies reveal how steric hindrance and electronic properties dictate molecular conformation, which is critical for biological interactions. mdpi.com

In one study, the introduction of bulky substituents on the pyrrole ring system resulted in significant conformational adjustments. mdpi.com For instance, steric crowding between a 3,4-dimethyl-1H-pyrrole-2,5-dione ring and an adjacent substituent caused a notable twist in the molecule. The dihedral angle between the plane of the pyrrole ring and a connected moiety was found to be significantly different depending on the substituents, changing from 64.8° in one compound to 85.6° in another. mdpi.com This demonstrates that even slight changes to the substituents on the pyrrole core can dramatically alter the three-dimensional shape of the molecule.

Furthermore, the hybridization of the nitrogen atom in the pyrrole ring (N1) was shown to be influenced by its substituents, shifting between sp2 and partial sp3 character. mdpi.com This change affects the planarity of the system and the orientation of connected groups. Such conformational and electronic variations are fundamental to how these molecules fit into and interact with the binding sites of biological targets like enzymes or receptors. For example, the acetylcholinesterase inhibitory activity exhibited by certain pyrrole-2-carbaldehyde alkaloids is directly dependent on their three-dimensional structure, which allows them to fit into the active site of the enzyme. nih.gov These structural insights are crucial for understanding the molecular mechanisms of action without focusing on specific therapeutic outcomes.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic and Asymmetric Synthesis Approaches